

Commercial Availability and Technical Guide for Fmoc-N-PEG23-acid

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Compound of Interest

Compound Name: *Fmoc-N-PEG23-acid*

Cat. No.: *B8106024*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-N-PEG23-acid**, a heterobifunctional linker critical in bioconjugation, drug delivery, and peptide chemistry. The guide details its commercial availability, key technical specifications, and a representative experimental protocol for its application in solid-phase peptide synthesis (SPPS).

Core Concepts

Fmoc-N-PEG23-acid is a polyethylene glycol (PEG) linker that features two distinct functional groups: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. This orthogonal design is central to its utility, allowing for sequential and specific chemical modifications.

The Fmoc group is a base-labile protecting group.^{[1][2]} It remains stable under acidic and neutral conditions but is readily removed by treatment with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).^{[3][4]} This deprotection exposes a primary amine, which can then be coupled to other molecules.

The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.^[1] This reaction is often facilitated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU).

The PEG23 spacer is a long, hydrophilic chain that enhances the solubility and flexibility of the resulting conjugate. This property is particularly advantageous in drug delivery applications, as it can improve the pharmacokinetic profile of a therapeutic molecule.

Commercial Availability

Fmoc-N-PEG23-acid and its variants are available from several commercial suppliers. The following table summarizes the key specifications from various vendors.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Storage
AxisPharm	Fmoc-NH-PEG23-acid	850312-72-0	C64H109NO27	1324.56	≥95%	-20°C
PurePEG	Fmoc-NH-PEG23-CH2CH2COOH	N/A	C64H109NO27	1324.54	>95%	-18°C for long term
Polypure	Fmoc-amino PEG-23 propionic acid	N/A	Not Specified	1368.6	>95%	Not Specified
TargetMol	Fmoc-N-PEG23-acid	Not Specified	Not Specified	Not Specified	High Purity	Powder: -20°C for 3 years

Experimental Protocols

The primary application of **Fmoc-N-PEG23-acid** is as a linker in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for incorporating this linker into a growing peptide chain on a solid support.

Materials

- **Fmoc-N-PEG23-acid**
- Resin (e.g., Wang resin for C-terminal carboxylic acid, Rink Amide resin for C-terminal amide)
- Fmoc-protected amino acids
- Dimethylformamide (DMF), peptide synthesis grade
- Deprotection solution: 20% (v/v) piperidine in DMF
- Coupling reagent (e.g., HATU)
- Base for activation (e.g., N,N-diisopropylethylamine - DIPEA)
- Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
- Cold diethyl ether

Procedure

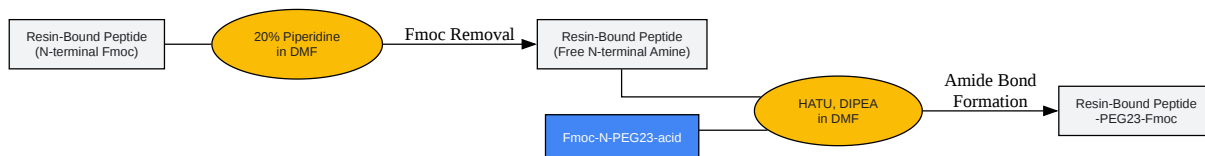
- Resin Preparation:
 - Swell the chosen resin in DMF for at least 30-60 minutes in a reaction vessel.
 - If starting a new synthesis, couple the first Fmoc-protected amino acid to the resin according to standard protocols.
- Fmoc Deprotection:
 - Treat the resin-bound peptide with the deprotection solution (20% piperidine in DMF) for approximately 5-20 minutes to remove the N-terminal Fmoc group.

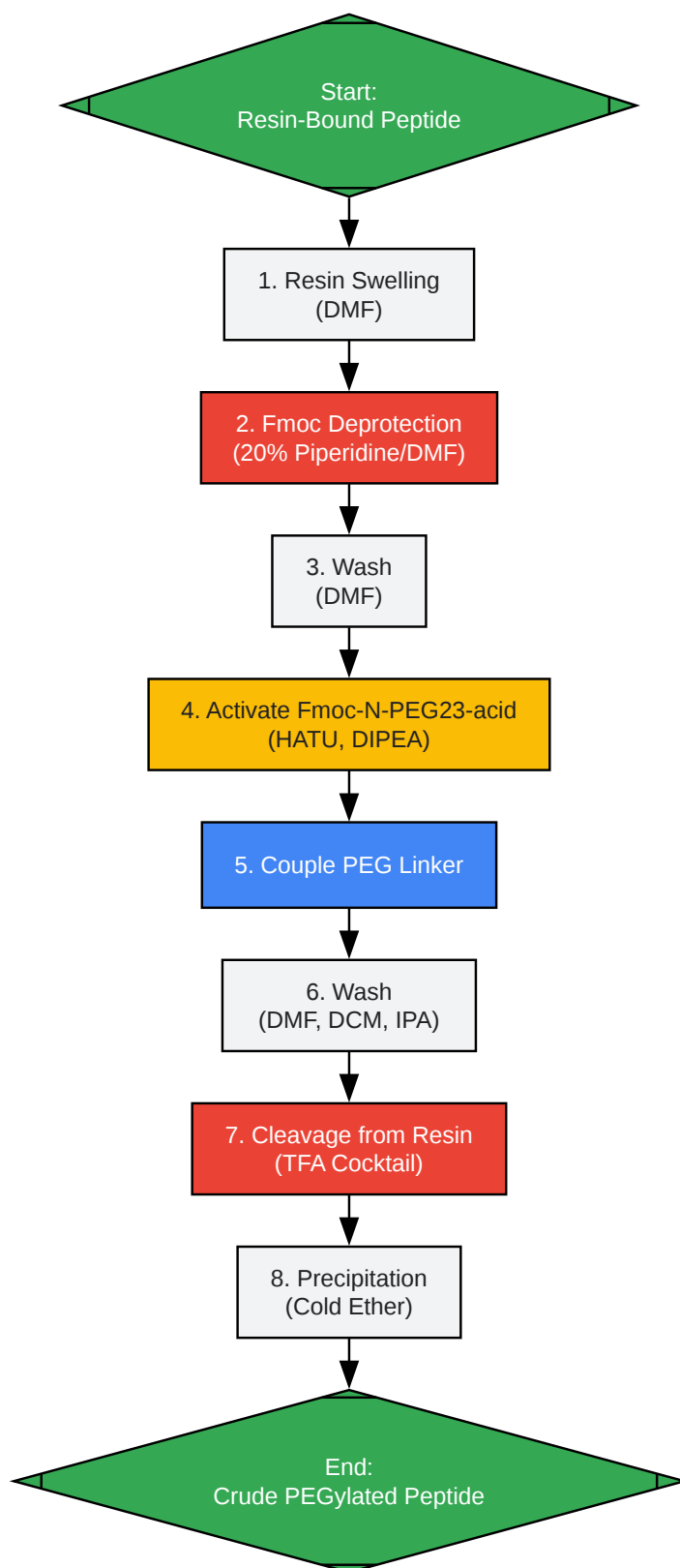
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
- **Fmoc-N-PEG23-acid Coupling:**
 - In a separate vial, dissolve **Fmoc-N-PEG23-acid** (3-5 equivalents relative to the resin loading) and a coupling reagent like HATU (3-5 equivalents) in DMF.
 - Add a base, such as DIPEA (6-10 equivalents), to activate the carboxylic acid of the PEG linker.
 - Add the activated **Fmoc-N-PEG23-acid** solution to the resin.
 - Allow the coupling reaction to proceed for 1-3 hours at room temperature with gentle agitation.
 - Drain the coupling solution and wash the resin extensively with DMF, DCM, and IPA.
- **Chain Elongation (Optional):**
 - To couple another amino acid to the newly introduced PEG linker, first deprotect the Fmoc group from the PEG linker using the 20% piperidine in DMF solution as described in step 2.
 - Proceed with the coupling of the next Fmoc-protected amino acid as described in step 3.
- **Cleavage and Deprotection:**
 - Once the desired peptide sequence is assembled, wash the resin with DCM and dry it.
 - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
- **Peptide Precipitation and Isolation:**
 - Filter the cleavage mixture to separate the resin.

- Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge the suspension to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether and dry under vacuum to obtain the crude product.

Visualizations

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving **Fmoc-N-PEG23-acid**.





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